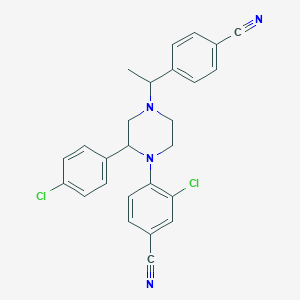
CB1 antagonist 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CB1 antagonist 1: is a compound that acts as an antagonist to the cannabinoid receptor 1 (CB1). This receptor is part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including appetite, pain sensation, mood, and memory. CB1 antagonists are primarily researched for their potential therapeutic applications in treating obesity, metabolic syndrome, neuroinflammatory disorders, cognitive disorders, gastrointestinal disorders, psychosis, and cardiovascular diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CB1 antagonist 1 typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes:
Formation of the Core Structure: This step involves the construction of the core scaffold of the molecule, which may include aromatic or heteroaromatic rings.
Functional Group Modifications: Introduction of various functional groups such as hydroxyl, amino, or halogen groups to enhance the compound’s activity and selectivity.
Coupling Reactions: Use of coupling reactions like Suzuki or Heck coupling to attach different substituents to the core structure.
Purification: The final product is purified using techniques such as recrystallization, column chromatography, or HPLC.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to improve yield and reduce costs. This involves:
Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent systems to maximize efficiency.
Use of Catalysts: Employing catalysts to accelerate reactions and improve selectivity.
Scalable Purification Techniques: Utilizing large-scale purification methods like continuous chromatography.
Análisis De Reacciones Químicas
Types of Reactions
CB1 antagonist 1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
CB1 antagonist 1 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the structure-activity relationship of cannabinoid receptors.
Biology: Helps in understanding the role of the endocannabinoid system in various physiological processes.
Medicine: Investigated for its potential to treat obesity, metabolic syndrome, neuroinflammatory disorders, cognitive disorders, gastrointestinal disorders, psychosis, and cardiovascular diseases
Mecanismo De Acción
CB1 antagonist 1 exerts its effects by binding to the cannabinoid receptor 1 (CB1) and blocking its activation by endogenous cannabinoids. This inhibition can modulate various signaling pathways involved in appetite regulation, pain sensation, mood, and memory. The blockade of CB1 receptors in peripheral tissues, such as fat, liver, and muscle, is believed to contribute to its therapeutic potential .
Comparación Con Compuestos Similares
Similar Compounds
Rimonabant: A well-known CB1 antagonist that was used to treat obesity but was withdrawn due to psychiatric side effects.
Taranabant: Another CB1 antagonist investigated for obesity treatment but discontinued due to adverse effects.
AM251: A research compound used to study the endocannabinoid system.
Uniqueness
CB1 antagonist 1 is unique in its ability to selectively block CB1 receptors without significant central nervous system side effects, making it a promising candidate for therapeutic applications .
Propiedades
Fórmula molecular |
C26H22Cl2N4 |
|---|---|
Peso molecular |
461.4 g/mol |
Nombre IUPAC |
3-chloro-4-[2-(4-chlorophenyl)-4-[1-(4-cyanophenyl)ethyl]piperazin-1-yl]benzonitrile |
InChI |
InChI=1S/C26H22Cl2N4/c1-18(21-5-2-19(15-29)3-6-21)31-12-13-32(25-11-4-20(16-30)14-24(25)28)26(17-31)22-7-9-23(27)10-8-22/h2-11,14,18,26H,12-13,17H2,1H3 |
Clave InChI |
GTOMRUVXHAYDFH-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)C#N)N2CCN(C(C2)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![30-ethyl-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,10,12,15,19,25,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B12085115.png)
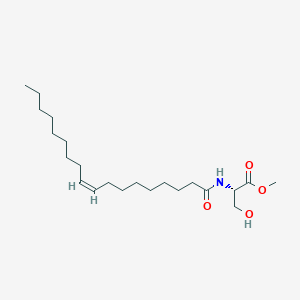

![1-(2'-Methoxy-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12085136.png)


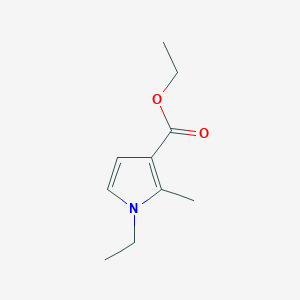
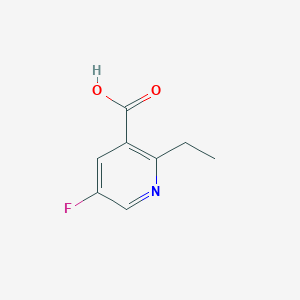
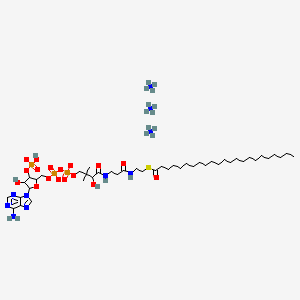
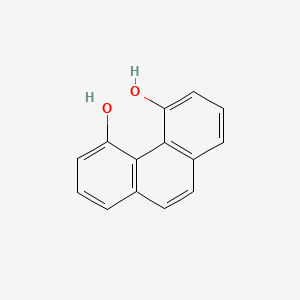
![2-[(3-Amino-5-fluorophenyl)formamido]acetamide](/img/structure/B12085178.png)
![Tributyl(2,2',3,3'-tetrahydro-[5,5'-bithieno[3,4-b][1,4]dioxin]-7-yl)stannane](/img/structure/B12085184.png)
![1-[[(Tetrahydro-2H-pyran-2-yl)oxy]methyl]cyclopropanemethanol](/img/structure/B12085199.png)
![(17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12085202.png)
